molecular formula C17H21N3O5S B14140981 diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 1052548-40-9

diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B14140981
CAS No.: 1052548-40-9
M. Wt: 379.4 g/mol
InChI Key: BFLXQHKJQSWCRJ-UHFFFAOYSA-N
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Description

Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a pyrazole ring, a thiophene ring, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. The starting materials often include 1,5-dimethyl-1H-pyrazole-3-carboxylic acid and 3-methylthiophene-2,4-dicarboxylic acid. These compounds undergo esterification reactions with ethanol in the presence of a strong acid catalyst to form the diethyl esters. The reaction conditions usually involve refluxing the mixture at elevated temperatures to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor in organic synthesis.

Mechanism of Action

The mechanism of action of diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring and thiophene ring play crucial roles in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-5-phenylthiophene-2-carboxylate
  • Ethyl 2-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
  • Methyl 3-(1,5-dimethyl-1H-pyrazole-3-carboxamido)benzo[b]thiophene-2-carboxylate

Uniqueness

Diethyl 5-(1,5-dimethyl-1H-pyrazole-3-carboxamido)-3-methylthiophene-2,4-dicarboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ester groups and amide linkage provide versatility in chemical reactions, making it a valuable compound in various research fields.

Properties

CAS No.

1052548-40-9

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

diethyl 5-[(1,5-dimethylpyrazole-3-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate

InChI

InChI=1S/C17H21N3O5S/c1-6-24-16(22)12-10(4)13(17(23)25-7-2)26-15(12)18-14(21)11-8-9(3)20(5)19-11/h8H,6-7H2,1-5H3,(H,18,21)

InChI Key

BFLXQHKJQSWCRJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=NN(C(=C2)C)C

Origin of Product

United States

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